molecular formula C3H6N4O2S B12890493 1-methyl-1H-1,2,4-triazole-5-sulfonamide

1-methyl-1H-1,2,4-triazole-5-sulfonamide

Cat. No.: B12890493
M. Wt: 162.17 g/mol
InChI Key: BXWCCNGIXUIICO-UHFFFAOYSA-N
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Description

1-Methyl-1H-1,2,4-triazole-5-sulfonamide is an organic compound that belongs to the class of triazoles, which are heterocyclic compounds containing three nitrogen atoms in a five-membered ring. This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-1H-1,2,4-triazole-5-sulfonamide can be synthesized through several methods. One common approach involves the reaction of methyl cyanide with ammonia to form formamide, which then reacts with sodium cyanate under alkaline conditions to produce this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and solvent extraction to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-1H-1,2,4-triazole-5-sulfonamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfonyl derivatives.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions include various sulfonyl and amine derivatives, which can be further utilized in different chemical processes.

Scientific Research Applications

1-Methyl-1H-1,2,4-triazole-5-sulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-methyl-1H-1,2,4-triazole-5-sulfonamide involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes by binding to their active sites, thereby affecting biochemical processes. The compound’s structure allows it to form stable complexes with metal ions, which can influence its reactivity and biological activity .

Comparison with Similar Compounds

  • 1-Methyl-1H-1,2,4-triazole-5-sulfonyl fluoride
  • 1-Methyl-1H-1,2,4-triazole-3-carboxylate
  • 1,2,4-Triazole derivatives such as fluconazole and itraconazole

Uniqueness: 1-Methyl-1H-1,2,4-triazole-5-sulfonamide is unique due to its specific sulfonamide group, which imparts distinct chemical properties and reactivity compared to other triazole derivatives. This uniqueness makes it valuable in specialized applications where other triazoles may not be as effective .

Properties

Molecular Formula

C3H6N4O2S

Molecular Weight

162.17 g/mol

IUPAC Name

2-methyl-1,2,4-triazole-3-sulfonamide

InChI

InChI=1S/C3H6N4O2S/c1-7-3(5-2-6-7)10(4,8)9/h2H,1H3,(H2,4,8,9)

InChI Key

BXWCCNGIXUIICO-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NC=N1)S(=O)(=O)N

Origin of Product

United States

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